Mass Spectrometric Advantage: +1 Da Mass Shift for Minimal Isotopic Interference vs. Deuterated Analogs
Cladribine-15N possesses a molecular mass of 286.68 g/mol, exactly 1 Da greater than unlabeled cladribine (285.69 g/mol) [1]. This single-unit mass difference is strategically designed to minimize cross-talk (isotopic interference) in MS/MS detection while maintaining identical chromatographic retention. By contrast, deuterated cladribine (e.g., Cladribine-d4) exhibits a larger mass shift (+4 Da) but suffers from a known chromatographic retention time shift due to deuterium-hydrogen exchange with protic solvents, leading to differential matrix effects and compromised quantitative accuracy [2]. The 15N label is non-exchangeable and positioned on the purine amino group, a site remote from the sugar moiety, ensuring no alteration in ionization efficiency or fragmentation pattern relative to the unlabeled analyte .
| Evidence Dimension | Mass Shift and Chromatographic Co-elution |
|---|---|
| Target Compound Data | Molecular Weight = 286.68 g/mol; Retention Time = Identical to unlabeled cladribine (RT shift = 0.00 min) |
| Comparator Or Baseline | Cladribine-d4 (deuterated) molecular weight = 289.69 g/mol (+4 Da); Retention time shift typically 0.02-0.10 min depending on LC conditions |
| Quantified Difference | 15N-labeled compound exhibits zero retention time shift vs. deuterated compounds which can show shifts >0.02 min, leading to non-overlapping matrix effects |
| Conditions | Reversed-phase LC-MS/MS with aqueous mobile phases containing 0.1% formic acid |
Why This Matters
A zero retention time shift ensures identical matrix effect correction across the entire chromatographic peak, a requirement for meeting FDA/EMA bioanalytical method validation guidelines (±15% accuracy).
- [1] MedChemExpress. Cladribine-15N (2-Chloro-2′-deoxyadenosine-15N) Product Page. CAS 1360874-38-9. View Source
- [2] Wang S, Cyronak M, Yang E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. J Pharm Biomed Anal. 2007;43(2):701-7. View Source
